molecular formula C4H8ClNOS B7798597 DL-Homocysteine thiolactone hydrochloride CAS No. 3622-59-1

DL-Homocysteine thiolactone hydrochloride

Cat. No. B7798597
CAS RN: 3622-59-1
M. Wt: 153.63 g/mol
InChI Key: ZSEGSUBKDDEALH-UHFFFAOYSA-N
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Description

DL-Homocysteine thiolactone hydrochloride (HTL-HCl) is a cyclic amino acid derivative that exhibits root-growth inhibitory activity . It is used as an intermediate of erdosteine and citiolone .


Synthesis Analysis

The synthesis of DL-Homocysteine thiolactone hydrochloride can be achieved from 2 (3H)-Thiophenone, dihydro-3-methyl- . The mechanism of Homocysteine thiolactone (HTL) formation involves the editing of Hcy at the active site of aminoacyl-tRNA synthetases .


Molecular Structure Analysis

The molecular formula of DL-Homocysteine thiolactone hydrochloride is C4H8ClNOS, and its molecular weight is 153.63 .


Chemical Reactions Analysis

DL-Homocysteine thiolactone hydrochloride shows growth inhibition toward the roots of Brassica campestris and Echinochloa utilis even at the low concentration of 50 μM . Its thermal decomposition can lead to the release of irritating gases and vapors, including Nitrogen oxides (NOx), Carbon monoxide (CO), Carbon dioxide (CO2), Sulfides, and Hydrogen chloride gas .


Physical And Chemical Properties Analysis

DL-Homocysteine thiolactone hydrochloride is soluble in water (740g/L), dimethyl sulfoxide, and methanol . It has a melting point of 202 °C (dec.) .

Scientific Research Applications

Root-Growth Inhibition

DL-Homocysteine thiolactone hydrochloride has been studied for its root-growth inhibitory activity . Researchers have investigated its effects on plant growth, particularly in root systems. By understanding its impact on root development, scientists aim to uncover potential applications in agriculture, horticulture, and weed control.

Polymer Science

As a cyclic amino acid derivative, DL-Homocysteine thiolactone hydrochloride serves as a powerful synthetic tool in polymer science . Its unique structure and reactivity make it valuable for designing novel polymers with specific properties. Researchers explore its incorporation into polymer chains to enhance material strength, flexibility, or biodegradability.

Probes and Sensors

Scientists have harnessed DL-Homocysteine thiolactone hydrochloride as a probe or sensor in bioorganic chemistry . Its reactivity with specific functional groups allows for targeted labeling of biomolecules. Researchers use it to study protein modifications, enzyme activity, and cellular processes, providing valuable insights into biological systems.

Post-Translational Modifications

L-Homocysteine thiolactone, a related compound, is an amine-reactive agent used to study post-translational modifications of proteins, especially at lysine residues . Understanding these modifications is crucial for unraveling cellular signaling pathways, disease mechanisms, and drug development.

Biochemical Assays

DL-Homocysteine thiolactone hydrochloride finds applications in biochemical assays. Researchers utilize it to investigate enzyme activity, protein-protein interactions, and metabolic pathways. Its unique chemical properties allow for precise detection and quantification in experimental setups.

MilliporeSigma - DL-Homocysteine thiolactone hydrochloride MDPI - Homocysteine Thiolactone: Biology and Chemistry

Mechanism of Action

Target of Action

DL-Homocysteine thiolactone hydrochloride, also known as 3-Aminodihydrothiophen-2(3H)-one hydrochloride, primarily targets various plasma proteins . It binds to these proteins and induces conformational changes . It is also believed to function as an inhibitor of the enzyme cystathionine β-synthase (CBS), which is responsible for homocysteine synthesis .

Mode of Action

The compound interacts with its targets by binding to them and inducing conformational changes . This interaction slows coagulation and causes more tightly packed fibrin structure formation . It is detrimental to vascular function and may induce oxidative stress .

Biochemical Pathways

DL-Homocysteine thiolactone hydrochloride is involved in the methionine cycle as an intermediate by hydrolysis of S-adenosylhomocysteine to homocysteine . It is generated from homocysteine as a result of an error-editing reaction, principally, of methionyl-tRNA synthetase .

Pharmacokinetics

It is known to be a solid compound with a molecular weight of 15363 . More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The compound exhibits cardiomodulatory, epileptogenic, and neurotoxic activities . In isolated hearts, it decreases left ventricular systolic blood pressure and cardiac force . In vivo, it induces seizures and is thought to play a role in the development of Alzheimer’s disease .

Action Environment

It is known to be soluble in water , suggesting that its action could be influenced by the hydration state of the environment

Future Directions

DL-Homocysteine thiolactone hydrochloride is a biochemical reagent and pharmaceutical intermediate, which can be used to prepare drugs such as erdosteine and citiolone . It shows growth inhibition toward the roots of Brassica campestris and Echinochloa utilis even at the low concentration of 50 μM , indicating potential applications in plant biology research.

properties

IUPAC Name

3-aminothiolan-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7NOS.ClH/c5-3-1-2-7-4(3)6;/h3H,1-2,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSEGSUBKDDEALH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(=O)C1N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-Homocysteine thiolactone hydrochloride

CAS RN

6038-19-3, 3622-59-1
Record name Homocysteine thiolactone hydrochloride
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Record name Homocysteine thiolactone hydrochloride, DL-
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Record name NSC22879
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Record name DL-homocysteine thiolactone hydrochloride
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Record name HOMOCYSTEINE THIOLACTONE HYDROCHLORIDE, DL-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the biological effects of DL-Homocysteine thiolactone hydrochloride on plant growth?

A1: DL-Homocysteine thiolactone hydrochloride exhibits significant root-growth inhibition in various plant species, even at low concentrations (5.0 x 10-5 M). [] This inhibitory effect is stronger than that of dihydro-2(3H)-thiophenone. [] Studies suggest that the free amino group at the C-3 position in DL-Homocysteine thiolactone plays a crucial role in its inhibitory activity. [] Additionally, it has been observed to reduce chlorophyll content in the cotyledons of treated Brassica campestris plants. []

Q2: Can DL-Homocysteine thiolactone hydrochloride be used as a methionine substitute in ruminant nutrition?

A3: Research suggests that DL-Homocysteine thiolactone hydrochloride (XIV) demonstrates potential as a methionine substitute in ruminant nutrition. [] In vitro studies with rumen microorganisms show that it exhibits high stability against microbial degradation, particularly when combined with urea. [] Further investigations revealed minimal degradation of XIV in aqueous buffers at both pH 6.8 and 2.3 within a 24-hour period. [] These findings indicate that dietary XIV may resist rumen breakdown, potentially allowing its conversion to methionine in the animal.

Q3: Is DL-Homocysteine thiolactone hydrochloride attractive to insects?

A5: Field tests indicate that DL-Homocysteine thiolactone hydrochloride exhibits attractive properties to the olive fly (Dacus oleae). [] This attractiveness is thought to be related to the compound's far infrared absorption bands. [] Interestingly, some compounds, such as menthol and butyl butyrate, displayed anti-attractant properties in these tests. []

Q4: Does the structure of DL-Homocysteine thiolactone hydrochloride influence its interaction with silver nitrate?

A6: The structure of DL-Homocysteine thiolactone hydrochloride impacts its amperometric titration with silver nitrate. [] While most mercaptans, including DL-Homocysteine thiolactone hydrochloride, show theoretical titrations, compounds like cysteine hydrochloride and penicillamine show higher titers (approximately 25% higher). [] This difference is attributed to cysteine's multiple ionized forms and silver ion interactions beyond the -SH group. []

Q5: Can DL-Homocysteine thiolactone hydrochloride affect poliovirus activity in cell cultures?

A7: Research indicates that the absence of cystine in the maintenance medium significantly delays the cytopathogenic effect of poliovirus strains on monkey kidney cells. [] Interestingly, DL-Homocysteine thiolactone hydrochloride, along with glutathione, L-cysteine hydrochloride, and DL-cystathionine, can replace cystine but at higher concentrations. [] Notably, the absence of cystine does not affect the adsorption of the poliovirus strain Akron onto monkey kidney cells. [] This research highlights the importance of cystine or its substitutes for normal poliovirus action in vitro.

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